molecular formula C12H30ClNO3Si B8513849 N,N,N-Triethyl-3-(trimethoxysilyl)propan-1-aminium chloride CAS No. 53662-11-6

N,N,N-Triethyl-3-(trimethoxysilyl)propan-1-aminium chloride

Cat. No. B8513849
M. Wt: 299.91 g/mol
InChI Key: QPNFCOYHKJGNTA-UHFFFAOYSA-M
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Patent
US05232964

Procedure details

A mixture of 60.0 grams of methanol, 60.0 grams of chloropropyltrimethoxysilane and 19.53 grams of triethylamine was prepared. The mixture was heated and allowed to reflux for 96 hours. A pinkish tint was observed. The mixture was vacuum stripped at 80° C. and 29 inches of Hg, for one hour. The mixture became brown in color. Upon cooling, solidified to form a crystal salt. To 8.0 grams of the product was added 2.0 grams of isopropanol wherein the salt dissolved.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
19.53 g
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO.[Cl:3][CH2:4][CH2:5][CH2:6][Si:7]([O:12][CH3:13])([O:10][CH3:11])[O:8][CH3:9].[CH2:14]([N:16]([CH2:19][CH3:20])[CH2:17][CH3:18])[CH3:15]>C(O)(C)C>[Cl-:3].[CH3:9][O:8][Si:7]([CH2:6][CH2:5][CH2:4][N+:16]([CH2:19][CH3:20])([CH2:17][CH3:18])[CH2:14][CH3:15])([O:12][CH3:13])[O:10][CH3:11] |f:4.5|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
CO
Name
Quantity
60 g
Type
reactant
Smiles
ClCCC[Si](OC)(OC)OC
Name
Quantity
19.53 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
product
Quantity
8 g
Type
reactant
Smiles
Name
Quantity
2 g
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 96 hours
Duration
96 h
CUSTOM
Type
CUSTOM
Details
stripped at 80° C.
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
solidified to form a crystal salt
DISSOLUTION
Type
DISSOLUTION
Details
dissolved

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
[Cl-].CO[Si](OC)(OC)CCC[N+](CC)(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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